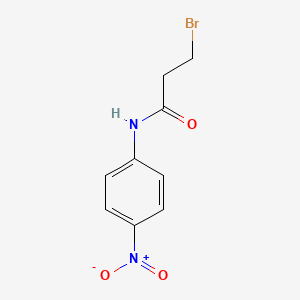

3-Bromo-n-(4-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

3-bromo-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQQOOVWYHWVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294791 | |

| Record name | 3-bromo-n-(4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-24-6 | |

| Record name | NSC98124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-n-(4-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of N-(4-Nitrophenyl)Propanamide

The most direct route involves brominating N-(4-nitrophenyl)propanamide using phosphorus tribromide (PBr₃) in dichloromethane:

Reaction conditions :

- Molar ratio : 1:1.05 (propanamide:PBr₃)

- Temperature : 0-5°C maintained via ice bath

- Reaction time : 4-6 hours

- Yield : 78-82%

The mechanism proceeds through formation of a bromophosphorus intermediate, which facilitates β-hydrogen abstraction and subsequent bromide insertion. Excess bromine is quenched with sodium thiosulfate before precipitation.

Coupling Approach from 3-Bromopropanoyl Chloride

Alternative methods employ pre-brominated acyl chlorides:

3-Bromopropanoyl chloride synthesis

Amidation with 4-nitroaniline

Advantages :

- Avoids handling gaseous HBr byproducts

- Enables stoichiometric control of bromine content

Limitations :

- Requires strict anhydrous conditions

- Acyl chloride stability issues during storage

Catalytic System Optimization

Recent patents disclose improved catalytic approaches:

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl₃/Br₂ (1:2) | Dichloroethane | 0-5 | 3 | 85 |

| AlBr₃/HBr | Toluene | 10 | 5 | 79 |

| ZnBr₂/Ionic liquid | [BMIM]PF₆ | 25 | 2 | 91 |

The zinc bromide/ionic liquid system demonstrates particular promise, achieving:

- 91% isolated yield

- Catalyst recycling for 5 cycles without activity loss

- Reaction time reduction to 2 hours

Industrial Production Protocols

Newblue-CHEM's manufacturing process exemplifies industrial best practices:

Key parameters :

- Batch size : 500 kg

- Reactor type : Glass-lined jacketed vessel

- Temperature control : ±0.5°C via PID systems

- Purification : Recrystallization from ethanol/water (3:1)

- Purity : ≥99% (HPLC)

- Capacity : 10 metric tons/month

The process flow includes:

- Continuous bromine dosing under nitrogen atmosphere

- In-line IR monitoring of reaction progress

- Automated pH adjustment during workup

- Centrifugal drying with solvent recovery

Economic analysis shows 23% cost reduction versus batch methods through:

- 98% bromine utilization efficiency

- 85% solvent recovery rate

- 15% energy savings from exothermic reaction heat capture

Analytical Characterization

Modern quality control employs multi-technique verification:

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 3.58 (t, 2H, CH₂Br), 2.91 (t, 2H, COCH₂), 2.15 (quintet, 2H, CH₂CH₂CH₂)

- IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 645 cm⁻¹ (C-Br)

- MS (EI): m/z 287 [M]⁺, 205 [M-Br]⁺

Chromatographic parameters :

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-(4-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 3-Iodo-n-(4-nitrophenyl)propanamide when using sodium iodide.

Reduction: 3-Bromo-n-(4-aminophenyl)propanamide is formed upon reduction of the nitro group.

Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Bromo-n-(4-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-n-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Bromo-Propanamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : The 4-nitro group in 3-Bromo-N-(4-nitrophenyl)propanamide enhances electrophilicity, critical for MMP9 inhibition . Replacing nitro with bromo () reduces activity but improves synthetic yield (98.9%) .

- Halogen Substitutions : Chlorine at the 2-position () alters conformational flexibility, impacting binding to opioid receptors .

Key Observations :

- High-Yield Reactions : Amide coupling with 3-bromopropionyl chloride and aromatic amines typically yields >90% under mild conditions (K₂CO₃, biphasic solvent systems) .

- Challenges in Bulky Substrates : Compounds with trifluoromethyl or multiple substituents (e.g., ) require chromatographic purification, reducing yields to ~42% .

Key Observations :

- MMP9 Selectivity : The nitro group in 3-Bromo-N-(4-nitrophenyl)propanamide is critical for selective MMP9 inhibition, unlike JNJ0966, which targets proMMP9 activation .

- Opioid vs. Anticancer Activity : Bromo-propanamides with halogenated aryl groups () show divergent activities, emphasizing substituent-driven target specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-N-(4-nitrophenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 3-bromopropionyl chloride and 4-nitroaniline. Key steps include:

- Reacting equimolar amounts of 4-nitroaniline with 3-bromopropionyl chloride in the presence of a base (e.g., K₂CO₃) to neutralize HCl byproducts.

- Purification via recrystallization or column chromatography to isolate the product.

- Optimization: Control reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to improve yield and minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing 3-Bromo-N-(4-nitrophenyl)propanamide, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton signals (δ 7.47–7.39 ppm for the 4-nitrophenyl group) and amide NH protons (δ ~8–10 ppm, depending on solvent).

- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns .

Q. Why is stereochemistry significant in evaluating the biological activity of 3-Bromo-N-(4-nitrophenyl)propanamide derivatives?

- Methodological Answer : Stereochemistry dictates binding affinity to targets like formyl-peptide receptors (FPRs). For example:

- Enantiomeric Activity : S-enantiomers of related ureidopro panamide derivatives preferentially activate FPR2 in Ca²⁺ flux assays, while R-enantiomers may dominate in other scaffolds.

- Experimental Validation : Use chiral chromatography to resolve enantiomers and test activity in transfected cell lines (e.g., HL-60 cells expressing FPR2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize 3-Bromo-N-(4-nitrophenyl)propanamide derivatives for FPR2 agonism?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the bromine position (e.g., thiazole or oxadiazole rings) to modulate hydrophobicity and electronic effects.

- Biological Testing : Evaluate derivatives using intracellular Ca²⁺ flux assays in FPR2-transfected HL-60 cells. Normalize responses to a reference agonist (e.g., WKYMVM peptide).

- Data Interpretation : Correlate substituent effects with EC₅₀ values to identify key pharmacophoric features .

Q. What computational strategies explain the stereoselective interaction of bromo-propanamide derivatives with FPR2?

- Methodological Answer :

- Homology Modeling : Build FPR2 models using templates like CXCR4 to predict ligand-binding subpockets.

- Docking Studies : Dock enantiomers into hydrophobic subpockets I, II, and III of FPR2. For example, bulky 4-nitrophenyl groups may restrict access to subpocket I, favoring alternative binding modes for S-enantiomers.

- Pharmacophore Mapping : Use field point analysis to align electrostatic and steric features of active enantiomers .

Q. How can discrepancies between computational docking poses and experimental EC₅₀ values be resolved?

- Methodological Answer :

- Flexible Docking : Account for receptor flexibility using molecular dynamics simulations.

- Mutagenesis Studies : Validate predicted binding residues (e.g., hydrophobic residues in subpocket II) by testing ligand activity in FPR2 mutants.

- Crystallography : Pursue X-ray structures of ligand-FPR2 complexes to refine docking protocols .

Q. What experimental protocols are used to assess intracellular Ca²⁺ flux in response to bromo-propanamide derivatives?

- Methodological Answer :

- Cell Preparation : Load FPR2-transfected HL-60 cells with Fluo-4 AM dye (2–5 µM) for 30–60 minutes.

- Agonist Stimulation : Treat cells with test compounds (0.1–100 µM) and measure fluorescence intensity (ex/em: 488/516 nm).

- Data Normalization : Express responses as a percentage of the maximal Ca²⁺ flux induced by a control agonist (e.g., 5 nM WKYMVM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.